molecular formula C28H16N4O B3824856 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile

3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile

Cat. No. B3824856
M. Wt: 424.5 g/mol
InChI Key: BYOJCXHHVULZFV-UHFFFAOYSA-N
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Description

3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile, also known as PQP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PQP is a phthalonitrile derivative that has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile is not fully understood. However, it has been proposed that 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been found to have various biochemical and physiological effects. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has several advantages for lab experiments. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile is also stable under a wide range of conditions, making it easy to handle and store. However, 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has some limitations for lab experiments. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has low solubility in water, which can make it difficult to use in some experiments. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile also has limited bioavailability, which can make it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile. One direction is to further elucidate the mechanism of action of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile. Understanding the exact signaling pathways and molecular targets of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile could help to develop more targeted and effective therapies for cancer and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile in vivo. This could help to determine the optimal dosing and administration routes for 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile in clinical trials. Finally, future research could focus on developing 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile derivatives with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent.

Scientific Research Applications

3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has also been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. In addition, 3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

3-[4-(3-phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N4O/c29-17-21-9-6-12-26(23(21)18-30)33-22-15-13-20(14-16-22)28-27(19-7-2-1-3-8-19)31-24-10-4-5-11-25(24)32-28/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOJCXHHVULZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)OC5=CC=CC(=C5C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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